9-oxo-9H-fluorene-1-carboxylic acid

Vue d'ensemble

Description

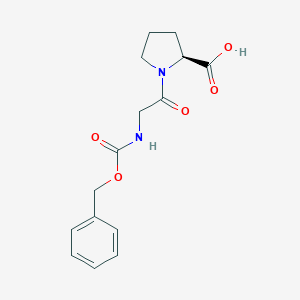

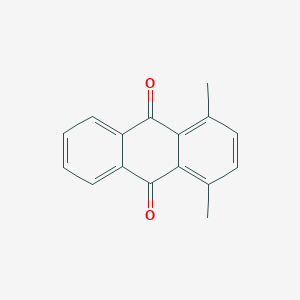

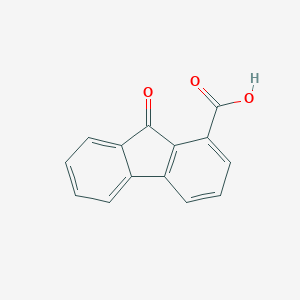

“9-oxo-9H-fluorene-1-carboxylic acid” is a chemical compound with the molecular formula C14H8O3 . It is also known as “9-Fluorenone-1-carboxylic Acid” and "9-Oxo-1-fluorenecarboxylic acid" .

Molecular Structure Analysis

The molecular structure of “9-oxo-9H-fluorene-1-carboxylic acid” consists of 14 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The average mass is 224.212 Da and the monoisotopic mass is 224.047348 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “9-oxo-9H-fluorene-1-carboxylic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 461.6±24.0 °C at 760 mmHg, and a flash point of 247.1±19.4 °C . It has a molar refractivity of 60.9±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 157.4±3.0 cm3 .Applications De Recherche Scientifique

Biodegradation Pathway of Fluoranthene

9-oxo-9H-fluorene-1-carboxylic acid is formed as an intermediate during the biodegradation of the four-ring polycyclic aromatic hydrocarbon fluoranthene . This process is carried out by certain fungi, such as Trichoderma lixii and Talaromyces pinophilus . The degradation is initiated at the C1-C2 position of the compound ring via oxygenation and ring cleavage .

Synthesis of Twisted 1,1′-Dibromobifluorenylidene

9-Fluorenone-1-carboxylic acid has been used in the preparation of (E)- and (Z)-isomers of twisted 1,1′-dibromobifluorenylidene . This compound has potential applications in the field of organic synthesis.

Photo-Irradiation Synthesis of 9-Fluorenone

In a study, a photoredox catalyzed synthesis of 9-fluorenone from [1,1′-biphenyl]-2-carboxylic acid with 2-arylbenzo [d]oxazolyl based iridium complexes as dual-purpose catalysts has been developed . An unusual hydrogen evolution reaction accompanying the formation of 9-fluorenone has been identified .

Apoptosis Inducers

N-aryl-9-oxo-9H-fluorene-1-carboxamides, which can be derived from 9-oxo-9H-fluorene-1-carboxylic acid, have been discovered as a new series of apoptosis inducers . This has potential applications in the field of cancer research.

Environmental Remediation

Given its role in the biodegradation of fluoranthene, 9-oxo-9H-fluorene-1-carboxylic acid could potentially be used in environmental remediation efforts, particularly in the cleanup of sites contaminated with polycyclic aromatic hydrocarbons .

Research and Development of New Catalysts

The compound’s involvement in the photo-irradiation synthesis of 9-fluorenone suggests potential applications in the development of new catalysts . These catalysts could be used in various chemical reactions, potentially improving efficiency and sustainability.

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that this compound is used by researchers as part of a collection of rare and unique chemicals .

Mode of Action

It’s known that the compound can be used to synthesize other compounds with various biological activities .

Biochemical Pathways

9-Fluorenone-1-carboxylic acid is formed as an intermediate during the degradation of the four-ring polycyclic aromatic hydrocarbon fluoranthene by Pseudomonas alcaligenes strain PA-10 . This suggests that it might play a role in the biochemical pathways involved in the breakdown of complex organic compounds.

Result of Action

A related compound, n-aryl-9-oxo-9h-fluorene-1-carboxamide, has been found to increase g2/m content in cells, suggesting potential effects on cell cycle regulation .

Propriétés

IUPAC Name |

9-oxofluorene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEFMGJHEKAMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166244 | |

| Record name | 9-Oxo-9H-fluorenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-oxo-9H-fluorene-1-carboxylic acid | |

CAS RN |

1573-92-8 | |

| Record name | 9-Fluorenone-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1573-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Oxo-9H-fluorenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001573928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1573-92-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Oxo-9H-fluorenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-oxo-9H-fluorenecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 9-fluorenone-1-carboxylic acid in environmental science?

A: 9-Fluorenone-1-carboxylic acid is a significant intermediate in the microbial degradation of fluoranthene, a four-ring PAH commonly found in contaminated environments. Its presence indicates the biodegradation of fluoranthene by microorganisms. Understanding the formation and further degradation of this compound is crucial for assessing the natural attenuation of PAHs in the environment. [, , , , , , ]

Q2: Which microorganisms are known to produce 9-fluorenone-1-carboxylic acid during fluoranthene degradation?

A2: A variety of bacterial and fungal species have been identified to produce 9-fluorenone-1-carboxylic acid during fluoranthene degradation. These include:

- Bacteria: Mycobacterium flavescens [], Rhodococcus sp. [], Mycobacterium sp. [, , , , ], Pasteurella sp. IFA [, , ], Bacillus badius D1 [], Lysinbacillus sphaericus DL8 [], Microbacterium paraoxydans JPM1 [], Mycobacterium vanbaalenii PYR-1 []

- Fungi: Trichoderma lixii strain FLU1 [], Talaromyces pinophilus strain FLU12 []

Q3: How is 9-fluorenone-1-carboxylic acid produced during fluoranthene degradation?

A: Studies suggest that the degradation of fluoranthene often begins with dioxygenation at the C-2,3 position, leading to the formation of fluoranthene cis-2,3-dihydrodiol. [] This dihydrodiol is further metabolized through a series of enzymatic reactions, ultimately yielding 9-fluorenone-1-carboxylic acid. [, , ]

Q4: What are the further degradation products of 9-fluorenone-1-carboxylic acid in microbial systems?

A4: 9-Fluorenone-1-carboxylic acid can be further degraded into several metabolites, including:

- 9-fluorenone [, , , ]

- 9-hydroxy-1-fluorenecarboxylic acid [, , ]

- 2-carboxybenzaldehyde [, , ]

- Benzoic acid [, , , ]

- Phthalic acid [, , ]

- Phenylacetic acid [, , , ]

- Adipic acid []

Q5: What analytical techniques are used to identify and quantify 9-fluorenone-1-carboxylic acid?

A5: Commonly employed techniques for identifying and quantifying 9-fluorenone-1-carboxylic acid include:

- Thin-layer chromatography (TLC): This method is used for the initial separation and tentative identification of metabolites based on their migration on a stationary phase. [, ]

- High-performance liquid chromatography (HPLC): HPLC offers a higher resolution separation of metabolites compared to TLC and is used for both isolation and quantification. [, , , ]

- Gas chromatography-mass spectrometry (GC-MS): This technique is used for both the separation and identification of metabolites based on their mass-to-charge ratios. Derivatization techniques, such as silylation or oxime formation, are often employed to increase the volatility and improve the chromatographic behavior of 9-fluorenone-1-carboxylic acid for GC-MS analysis. [, , , , ]

- Nuclear magnetic resonance (NMR) spectroscopy: NMR, particularly proton (1H) and carbon (13C) NMR, provides detailed structural information about the molecule. [, , , , ]

Q6: What is the structure and molecular formula of 9-fluorenone-1-carboxylic acid?

A6: 9-Fluorenone-1-carboxylic acid comprises a fluorenone core with a carboxylic acid substituent at the 1-position.

Q7: Are there any known applications of 9-fluorenone-1-carboxylic acid beyond environmental science?

A7: While research on 9-fluorenone-1-carboxylic acid primarily focuses on its role in fluoranthene biodegradation, some studies explore its potential in other fields:

- Organic solar cells: 9-Fluorenone-1-carboxylic acid has been investigated as a solid additive in organic solar cells. It was found to prolong the lifetime of photogenerated excitons, potentially improving the efficiency of these devices. []

- Chemical synthesis: 9-Fluorenone-1-carboxylic acid can be used as a starting material for synthesizing other chemical compounds, including metal complexes with potential biological activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.